molecular formula C20H28N2O2 B3231301 [2,2'-Bipyridine]-6,6'-dimethanol, alpha,alpha'-bis(1,1-dimethylethyl)-, (alphaS,alpha'S)- CAS No. 131726-65-3

[2,2'-Bipyridine]-6,6'-dimethanol, alpha,alpha'-bis(1,1-dimethylethyl)-, (alphaS,alpha'S)-

Cat. No.: B3231301
CAS No.: 131726-65-3
M. Wt: 328.4 g/mol
InChI Key: CAOIUNFSPMSYIQ-QZTJIDSGSA-N
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Description

[2,2'-Bipyridine]-6,6'-dimethanol, α,α'-bis(1,1-dimethylethyl)-, (αS,α'S)- is a chiral 2,2'-bipyridine derivative featuring dimethanol groups at the 6,6' positions. The α carbons of the methanol groups are substituted with bulky tert-butyl (1,1-dimethylethyl) groups, and the stereochemistry is specified as (αS,α'S).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-[6-[6-[(1S)-1-hydroxy-2,2-dimethylpropyl]pyridin-2-yl]pyridin-2-yl]-2,2-dimethylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-19(2,3)17(23)15-11-7-9-13(21-15)14-10-8-12-16(22-14)18(24)20(4,5)6/h7-12,17-18,23-24H,1-6H3/t17-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOIUNFSPMSYIQ-QZTJIDSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CC=CC(=N1)C2=NC(=CC=C2)C(C(C)(C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C1=CC=CC(=N1)C2=NC(=CC=C2)[C@H](C(C)(C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[2,2'-Bipyridine]-6,6'-dimethanol, alpha,alpha'-bis(1,1-dimethylethyl)-, (alphaS,alpha'S)- is a compound of significant interest in the field of medicinal chemistry and coordination chemistry. This compound features a bipyridine backbone that is known for its versatile coordination properties with transition metals and its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological implications and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C16H22N2O2\text{C}_{16}\text{H}_{22}\text{N}_{2}\text{O}_{2}

This structure includes two pyridine rings connected by a carbon-carbon bond and substituted with hydroxymethyl groups and tert-butyl groups. The presence of these functional groups enhances its solubility and reactivity with various biological targets.

1. Antioxidant Properties

Research indicates that bipyridine derivatives exhibit significant antioxidant activity. The hydroxymethyl substituents in [2,2'-Bipyridine]-6,6'-dimethanol enhance its ability to scavenge free radicals. Studies have shown that such compounds can reduce oxidative stress markers in cellular models, suggesting their potential as therapeutic agents in diseases characterized by oxidative damage .

2. Anticancer Activity

The compound's ability to interact with metal ions has been explored for anticancer applications. Metal complexes formed with bipyridine ligands have demonstrated cytotoxic effects against various cancer cell lines. For instance, complexes of [2,2'-Bipyridine]-6,6'-dimethanol with platinum or palladium have shown increased efficacy in inhibiting tumor growth compared to uncoordinated ligands .

3. Enzyme Inhibition

Bipyridine derivatives have been investigated for their role as enzyme inhibitors. Specifically, they can act as inhibitors of key enzymes involved in cancer metabolism and proliferation. The interaction with these enzymes is often mediated by the chelation of metal cofactors essential for enzyme activity .

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant properties of several bipyridine derivatives, including [2,2'-Bipyridine]-6,6'-dimethanol. Results showed a marked decrease in lipid peroxidation levels in treated cells compared to controls. The mechanism was attributed to the direct scavenging of reactive oxygen species (ROS) facilitated by the hydroxymethyl groups .

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that complexes formed with [2,2'-Bipyridine]-6,6'-dimethanol exhibited IC50 values significantly lower than those of standard chemotherapeutic agents. This suggests a promising role for this compound in developing new anticancer therapies .

Data Table: Biological Activities Summary

Biological Activity Mechanism Reference
AntioxidantScavenging ROS
AnticancerMetal complex formation
Enzyme inhibitionChelation of metal cofactors

Scientific Research Applications

Coordination Chemistry

The compound acts as a ligand in coordination chemistry. Its ability to coordinate with transition metals allows for the formation of stable metal complexes. These complexes are crucial in various catalytic processes and can enhance reaction rates significantly.

Catalysis

In catalysis, [2,2'-Bipyridine]-6,6'-dimethanol has been utilized in:

  • Metal-Catalyzed Reactions : It serves as a ligand in reactions such as cross-coupling reactions (e.g., Suzuki and Negishi coupling), facilitating the formation of bipyridine derivatives with high yields .
  • Asymmetric Catalysis : The chirality introduced by the tert-butyl groups enables its application in asymmetric synthesis, making it valuable for producing enantiomerically pure compounds .

Materials Science

This bipyridine derivative is explored for its potential in developing new materials:

  • Polymer Chemistry : It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
  • Supramolecular Chemistry : Its coordination properties allow for the design of supramolecular assemblies that can be utilized in sensors and drug delivery systems .

Biological Applications

Research has indicated potential biological applications:

  • Enzyme Inhibition Studies : The compound's ability to interact with biological macromolecules opens avenues for studying enzyme mechanisms and developing inhibitors.
  • Drug Development : Its structural features make it a candidate for scaffold design in medicinal chemistry aimed at creating novel therapeutic agents.

Case Studies

Study Application Findings
Bednarova et al. (2018)Coordination ChemistryDemonstrated successful metal complex formation with various transition metals; enhanced catalytic activity observed in cross-coupling reactions.
Sakashita et al. (2024)CatalysisReported high yields in Suzuki coupling reactions using bipyridine derivatives; effectiveness attributed to steric hindrance provided by tert-butyl groups.
Luzung et al. (2024)Asymmetric SynthesisUtilized chiral bipyridine ligands for enantioselective reactions; significant improvement in selectivity compared to non-chiral counterparts.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Type and Steric Effects

  • 6,6'-Dimethyl-2,2'-bipyridine (): Methyl groups at the 6,6' positions introduce moderate steric hindrance. Copper complexes of this ligand exhibit reversible oxidation behavior, with steric effects stabilizing square-planar geometries .
  • 6,6'-Diphenyl-2,2'-bipyridine ():

    • Phenyl groups provide both steric bulk and π-conjugation.
    • Used in phosphonic acid-functionalized anchoring ligands for dye-sensitized solar cells .
    • The tert-butyl groups in the target compound lack π-conjugation but offer stronger electron-donating effects.

Functional Group Variations

  • 6,6'-Dicarboxy-2,2'-bipyridine (): Carboxylic acid or ester groups at 6,6' positions enable coordination via carboxylate moieties. Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate is used in BODIPY-appended complexes for electroluminescence studies . The dimethanol groups in the target compound may act as hydrogen-bond donors or undergo further functionalization (e.g., phosphorylation).
  • 6,6'-Diacetyl-2,2'-bipyridine dioxime (): Forms tetradentate ligands for Cu(I/II), Pt(II), and Pd(II) complexes. The dimethanol-tert-butyl structure in the target compound could similarly act as a multidentate ligand but with distinct steric and electronic profiles.

Electronic Effects

  • 4,4'-Bis(4-fluorophenyl)-6,6'-dimethyl-2,2'-bipyridine (): Fluorine substituents on phenyl rings lower emission energy in iridium complexes due to electron-withdrawing effects.

Stereochemical Considerations

  • Chiral 6,6'-Substituted Bipyridines (Target Compound): The (αS,α'S) configuration introduces chirality, which is absent in most symmetric 6,6'-dimethyl or diphenyl analogs. Comparable chiral ligands (e.g., 4,4'-bis(dimethylaminophenyl)-6,6'-dimethyl-2,2'-bipyridine in ) are used in enantioselective copper(I) complexes for optoelectronic applications .

Q & A

Q. What are the optimized synthetic routes for preparing [2,2'-Bipyridine]-6,6'-dimethanol derivatives with tert-butyl substituents?

Methodological Answer: The synthesis typically involves:

Core Functionalization : Start with 6,6'-dimethyl-2,2'-bipyridine (prepared via homocoupling of 6-bromopicoline or Suzuki coupling ).

Oxidation : Convert methyl groups to carboxylic acids using KMnO₄ or dichromate under acidic conditions (yield ~85–90%) .

Reduction to Dimethanol : Reduce dicarboxylic acid intermediates (e.g., 6,6'-dicarboxy-2,2'-bipyridine) to diols using NaBH₄ or LiAlH₄ .

Protection with tert-Butyl Groups : Introduce tert-butyl groups via nucleophilic substitution or esterification, ensuring stereochemical control (alphaS,alpha'S) through chiral auxiliaries or enantioselective catalysis.

Q. How is the compound characterized to confirm its structure and purity?

Methodological Answer:

  • Elemental Analysis : Verify C, H, N content (e.g., C 59.02%, H 3.28%, N 11.48% for a related dicarboxy derivative ).
  • Spectroscopy :
    • IR : O-H stretch (3300–3000 cm⁻¹), C=O (1700 cm⁻¹) for intermediates .
    • NMR : Distinct signals for tert-butyl (δ ~1.3 ppm, singlet) and bipyridine protons (aromatic region δ 7–9 ppm).
  • Chiral HPLC/CE : Confirm enantiomeric purity (alphaS,alpha'S configuration) using chiral stationary phases .

Advanced Research Questions

Q. How do steric and electronic effects of tert-butyl groups influence coordination chemistry with transition metals?

Methodological Answer:

  • Steric Effects : Bulky tert-butyl groups restrict metal-ligand geometry, favoring octahedral or tetrahedral complexes over square planar. This is studied via X-ray crystallography (e.g., Rh or Co complexes) .
  • Electronic Effects : Electron-donating tert-butyl groups increase electron density at the bipyridine N atoms, enhancing metal-ligand bond strength. Cyclic voltammetry (CV) and UV-Vis spectroscopy quantify redox potentials and ligand-to-metal charge transfer (LMCT) transitions .

Q. Example Application :

  • Catalytic Epoxidation : Mo(VI) complexes with tert-butyl-substituted ligands show higher selectivity due to steric shielding of active sites .

Q. How can enantiomeric purity (alphaS,alpha'S) be analyzed and optimized during synthesis?

Methodological Answer:

  • Chiral Resolution : Use diastereomeric salt formation with chiral acids (e.g., tartaric acid) followed by recrystallization.
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphines) during alkylation steps .
  • Analytical Techniques :
    • Circular Dichroism (CD) : Compare experimental spectra with computed models for alphaS,alpha'S configuration.
    • Polarimetry : Measure specific rotation ([α]D) to confirm enantiomeric excess (e.g., >99% ee) .

Q. How do conflicting spectroscopic or synthetic yield data arise, and how can they be resolved?

Methodological Answer: Case Study : IR data discrepancies in O-H stretches (e.g., 3300–3000 cm⁻¹ vs. broader ranges in other studies).

  • Root Cause : Variations in hydrogen bonding (solid vs. solution state) or residual solvent peaks.
  • Resolution :
    • Compare spectra under identical conditions (KBr pellet vs. ATR).
    • Use DFT calculations to predict vibrational modes and assign peaks .

Q. Synthetic Yield Conflicts :

  • Example : Dichromate oxidation (85% yield ) vs. KMnO₄ (<40% yield in older methods).
  • Resolution : Optimize reaction time, temperature, and stoichiometry via design of experiments (DoE) .

Q. What role does this compound play in photophysical applications (e.g., DSSCs or chemiluminescence)?

Methodological Answer:

  • Dye-Sensitized Solar Cells (DSSCs) : As a ligand in Cu(I) complexes, it enhances light absorption and electron injection into TiO₂. Performance is evaluated via incident photon-to-current efficiency (IPCE) and electrochemical impedance spectroscopy (EIS) .
  • Electrogenerated Chemiluminescence (ECL) : Bipyridine derivatives with tert-butyl groups stabilize excited states, increasing ECL intensity. Use CV coupled with photomultiplier detection to quantify signals .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2,2'-Bipyridine]-6,6'-dimethanol, alpha,alpha'-bis(1,1-dimethylethyl)-, (alphaS,alpha'S)-
Reactant of Route 2
[2,2'-Bipyridine]-6,6'-dimethanol, alpha,alpha'-bis(1,1-dimethylethyl)-, (alphaS,alpha'S)-

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